5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.
Fluorination: Introduction of the fluorine atom at the 3-position.
Amidation: Formation of the carboxamide group at the 2-position.
Methoxylation and Methylation: Introduction of methoxy and methyl groups on the nitrogen atom of the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxamide group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution: Products with different substituents replacing bromine or fluorine.
Oxidation: Oxidized derivatives of the carboxamide group.
Reduction: Reduced forms of the carboxamide group.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound is explored for its potential as a drug candidate, particularly in the treatment of various diseases due to its unique chemical structure.
Industry: : It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
5-bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carboxamide group.
3-fluoro-5-methoxypyridine: Similar structure but lacks the bromine and carboxamide groups.
N-methoxy-N-methylpyridine-2-carboxamide: Similar structure but lacks the bromine and fluorine substituents.
Uniqueness: The unique combination of bromine, fluorine, methoxy, and methyl groups on the pyridine ring makes 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide distinct. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWTCUONCOSGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610570 | |
Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-92-6 | |
Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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